REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:14])[CH2:3][CH2:4][N:5]([C:8]1[CH:13]=[N:12][CH:11]=[CH:10][N:9]=1)[C:6]#[N:7].[OH-:15].[Na+]>Cl>[CH3:1][N:2]([CH3:14])[CH2:3][CH2:4][N:5]([C:8]1[CH:13]=[N:12][CH:11]=[CH:10][N:9]=1)[C:6]([NH2:7])=[O:15] |f:1.2|
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Name
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N-(2-Dimethylaminoethyl)-N-(2-pyrazinyl)cyanamide
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Quantity
|
2.83 g
|
Type
|
reactant
|
Smiles
|
CN(CCN(C#N)C1=NC=CN=C1)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
EXTRACTION
|
Details
|
The residue is extracted with ether which
|
Type
|
CONCENTRATION
|
Details
|
is concentrated
|
Type
|
CUSTOM
|
Details
|
The residue is crystallized from butyl chloride
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(CCN(C(=O)N)C1=NC=CN=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |